molecular formula C12H18ClN5O2 B8416797 4-(4-Chloro-[1,3,5]triazin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Chloro-[1,3,5]triazin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8416797
M. Wt: 299.76 g/mol
InChI Key: HKCOBQUGQBQOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427612B2

Procedure details

A solution of 11 mmol of 2,4-dichlorotriazine (WO 02/083654) in 20 ml of acetonitrile was chilled and treated with 11 mmol of triethylamine and 11 mmol of N-BOC-piperazine. The reaction mixture was stirred for 2 hours at 0° C. then for 2 hours at room temperature. Addition of 100 ml brine and extraction with ethyl acetate yielded the crude product which was purified through trituration in ethyl acetate. MS (m/e): 300.3 (MH+, 100%)
Name
2,4-dichlorotriazine
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClN1[N:7]=[C:6]([Cl:8])C=CN1.[CH2:9]([N:11]([CH2:14]C)CC)C.[C:16]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].C(OCC)(=O)C.C(#[N:37])C>[Cl-].[Na+].O>[C:19]([O:18][C:16]([N:23]1[CH2:24][CH2:25][N:26]([C:9]2[N:7]=[C:6]([Cl:8])[N:37]=[CH:14][N:11]=2)[CH2:27][CH2:28]1)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:5.6.7|

Inputs

Step One
Name
2,4-dichlorotriazine
Quantity
11 mmol
Type
reactant
Smiles
ClN1NC=CC(=N1)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11 mmol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2 hours at room temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.